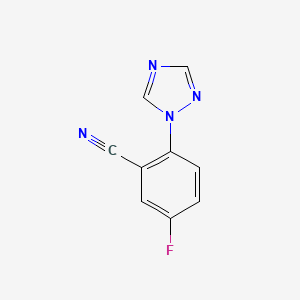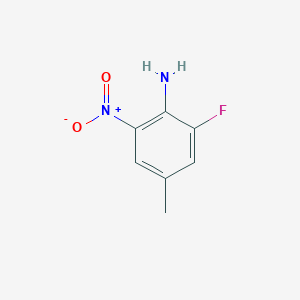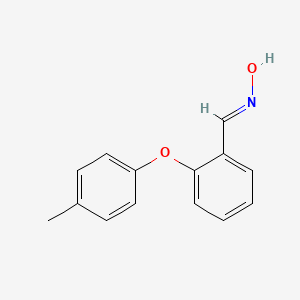
2-(4-Methylphenoxy)benzenecarbaldehyde oxime
Übersicht
Beschreibung
“2-(4-Methylphenoxy)benzenecarbaldehyde oxime” is a chemical compound with the CAS number 449778-54-5 . It is used in biochemical research .
Synthesis Analysis
Oxime esters, which include “this compound”, are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis
The molecular formula of “this compound” is C14H13NO3 . The molecular weight is 243.26 .Chemical Reactions Analysis
Oximes, including “this compound”, can undergo various chemical reactions. For example, they can be oxidized to form nitrones . They can also participate in radical cyclization reactions to form highly substituted, alkoxyamino cyclopentanes and cyclohexanes .Wissenschaftliche Forschungsanwendungen
Catalytic Processes and Chemical Transformations:
- The compound is involved in ligand- and additive-free Cu(OAc)2-catalyzed atmospheric oxidation, which is significant for the transformation of various aromatic compounds into aromatic carbonyl compounds. This method is noted for its atom economy and environmental friendliness (Jiang et al., 2014).
- It plays a role in the formation of supramolecular chains of high nuclearity {Mn(III)25} barrel-like single molecule magnets, a new application in the field of magnetic materials (Giannopoulos et al., 2014).
Applications in Material Synthesis and Characterization
Material Synthesis and Structural Analysis:
- In material synthesis, it is utilized in the structural formation of 2-Formylthymol oxime which shows intra- and intermolecular hydrogen bonding. This property is significant for understanding molecular interactions and designing new materials (Bendre et al., 2005).
- It contributes to the synthesis of oxime ether derivatives, where the electronic structure and molecular electrostatic potential calculations provide insights into molecular interactions, which are crucial for material design and applications (Dey et al., 2017).
Applications in Biological and Pharmaceutical Research
Biological and Catalytic Activities:
- The compound is explored in the context of novel oximes with 5-benzyl-2,4-thiazolidinedione as antihyperglycemic agents. The structure-activity relationship studies in this research are vital for designing drugs with better therapeutic profiles (Yanagisawa et al., 2000).
- It is involved in the exploration of anticancer and (bio)catalytic activities of new oxovanadium(V), dioxomolybdenum(VI), and Copper(II) complexes of amide–imine conjugates. Such studies are crucial for developing new catalysts and therapeutic agents (Ta et al., 2019).
Applications in Analytical Chemistry
Analytical and Synthetic Chemistry:
- In analytical chemistry, it's used in the study of benzaldehyde oximes under photoinduced electron-transfer conditions, which sheds light on the mechanistic aspects and helps in understanding reaction pathways, potentially useful in synthetic chemistry (de Lijser et al., 2006).
Eigenschaften
IUPAC Name |
(NE)-N-[[2-(4-methylphenoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-6-8-13(9-7-11)17-14-5-3-2-4-12(14)10-15-16/h2-10,16H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDKIRMVHAJUHF-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



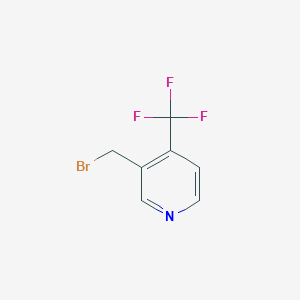
![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)

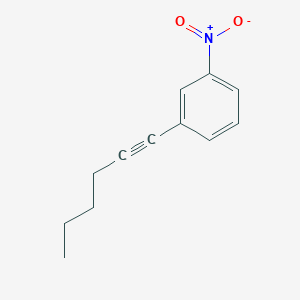
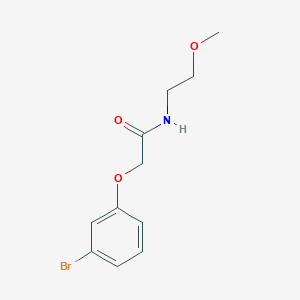
![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)
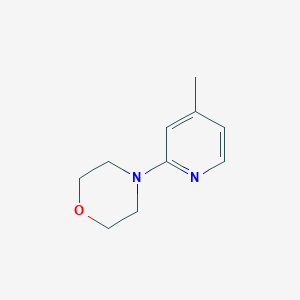

![2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole](/img/structure/B3138210.png)
![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)
